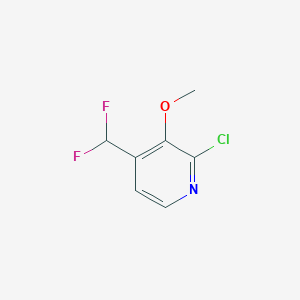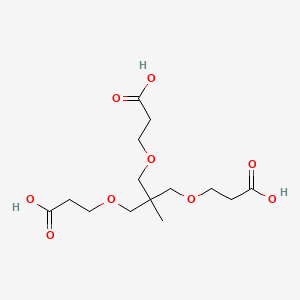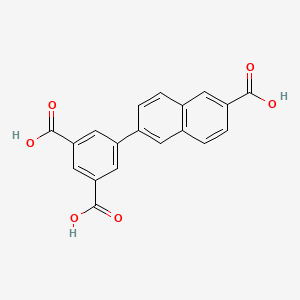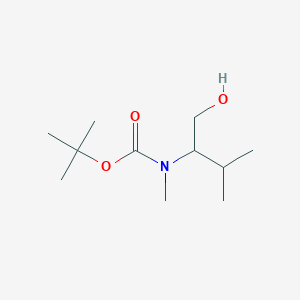
Dimethyl 2-(1,2-dithiolan-3-yl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(1,2-dithiolan-3-yl)malonate is an organic compound with the molecular formula C8H12O4S2. It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-(1,2-dithiolan-3-yl)malonate can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-(1,3-dimercaptopropyl)malonic acid dimethyl ester with iodine and potassium hydrogencarbonate in ethyl acetate at 0°C . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(1,2-dithiolan-3-yl)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring into a dithiol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups or the dithiolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols.
Scientific Research Applications
Dimethyl 2-(1,2-dithiolan-3-yl)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in the context of redox biology.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Dimethyl 2-(1,2-dithiolan-3-yl)malonate exerts its effects involves its ability to undergo redox reactions. The dithiolane ring can participate in electron transfer processes, making it a useful redox-active compound. This property is exploited in various applications, including catalysis and as a redox probe in biological studies .
Comparison with Similar Compounds
Dimethyl malonate: A simpler ester without the dithiolane ring.
Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups.
Dimethyl 2-(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate: A structurally related compound with an isobenzofuranone ring.
Uniqueness: Dimethyl 2-(1,2-dithiolan-3-yl)malonate is unique due to the presence of the dithiolane ring, which imparts distinct redox properties and reactivity. This makes it particularly valuable in applications requiring redox-active compounds.
Properties
Molecular Formula |
C8H12O4S2 |
|---|---|
Molecular Weight |
236.3 g/mol |
IUPAC Name |
dimethyl 2-(dithiolan-3-yl)propanedioate |
InChI |
InChI=1S/C8H12O4S2/c1-11-7(9)6(8(10)12-2)5-3-4-13-14-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
UHJIGCHUVLZXAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCSS1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499140.png)

![N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B12499172.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12499175.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B12499176.png)
![N-{[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12499182.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-phenylpyridine](/img/structure/B12499187.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B12499190.png)


![Ethyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499207.png)
![(2-Chlorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12499211.png)

